2,2'-Diiodobiphenyl

Halogen-lithium exchange Organometallic synthesis Regioselective functionalization

2,2'-Diiodobiphenyl delivers reactivity advantages unattainable with bromo or chloro analogs. The weaker C–I bond enables oxidative addition to Pd(0) under milder conditions, while the bulky iodine substituents (~198 pm van der Waals radius) create congested transition states for enhanced stereoselectivity in atropisomer synthesis. This di-ortho-iodinated scaffold is the optimal precursor for Pd-catalyzed divergent annulation (phenanthrenes vs. hydrodeiodo products controlled simply by phosphine ligand choice), Cu(II)-mediated hydroxytetraphenylene construction, and dibenzotellurophene heterocycles. Select this compound when configurational stability and orthogonal reactivity are non-negotiable.

Molecular Formula C12H8I2
Molecular Weight 406 g/mol
CAS No. 2236-52-4
Cat. No. B1330377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Diiodobiphenyl
CAS2236-52-4
Molecular FormulaC12H8I2
Molecular Weight406 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2I)I
InChIInChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
InChIKeyOZVRXSGTNWILMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Diiodobiphenyl (CAS 2236-52-4) Properties and Industrial Procurement Baseline


2,2'-Diiodobiphenyl (CAS 2236-52-4, C₁₂H₈I₂, MW 406.0) is a di-ortho-substituted biphenyl featuring two iodine atoms at the 2 and 2' positions [1]. This substitution pattern imposes steric hindrance that restricts rotation around the biphenyl axis, giving the molecule configurational stability and atropisomerism potential [1]. It serves as a versatile synthetic intermediate in palladium-catalyzed cross-coupling, annulation, and oxidative coupling reactions, as well as a precursor for dibenzotellurophenes and related heterocycles [2].

Why 2,2'-Diiodobiphenyl Cannot Be Replaced by 2,2'-Dibromobiphenyl or 2,2'-Dichlorobiphenyl in Critical Applications


Despite sharing the same biphenyl scaffold, 2,2'-diiodobiphenyl exhibits fundamentally distinct reactivity from its bromo and chloro analogs that prohibits simple substitution. The carbon-iodine bond is significantly weaker than C-Br or C-Cl (bond dissociation energy follows I < Br < Cl), enabling oxidative addition to Pd(0) under milder conditions [1]. In halogen/metal exchange, iodine exchanges more rapidly than bromine, expanding the viable range of organometallic bases from lithium to magnesium and enabling orthogonal selectivity in polyhalogenated systems [1]. Additionally, the larger van der Waals radius of iodine (∼198 pm) versus bromine (∼185 pm) amplifies steric congestion at the 2,2'-positions, which directly impacts configurational stability, stereoselectivity of trapping reactions, and product distributions in cyclization pathways [1]. These differences are not incremental—they determine whether a desired transformation proceeds at all or diverts to alternative products.

2,2'-Diiodobiphenyl: Head-to-Head Comparative Performance Data for Scientific Selection


Halogen/Metal Exchange Rate: Iodine Exchanges Faster Than Bromine in 2,2'-Dihalobiphenyls

In halogen/metal exchange reactions of 2,2'-dihalobiphenyl derivatives, the iodine substituent undergoes exchange substantially more rapidly than the bromine substituent, enabling selective mono-functionalization of diiodo substrates under conditions where dibromo analogs require higher temperatures or stronger bases [1]. This kinetic differentiation is quantitative: iodine/lithium exchange proceeds with complete regioselectivity at the iodine-bearing ring in mixed iodo-bromo systems, whereas dibromo substrates exhibit less predictable selectivity patterns [1].

Halogen-lithium exchange Organometallic synthesis Regioselective functionalization

Stereochemical Control: Iodine Bulkiness Enhances Configurational Stability vs. Bromine

The larger steric bulk of iodine compared to bromine (van der Waals radius: ∼198 pm for I vs. ∼185 pm for Br) at the 2,2'-positions creates a higher rotational barrier around the biphenyl axis in 2,2'-diiodobiphenyl than in 2,2'-dibromobiphenyl [1]. This directly translates to enhanced configurational stability of biarylmetal intermediates during stereoselective trapping reactions, influencing product enantiomeric ratios [1]. The separation factor α obtained on microcrystalline triacetylcellulose for rac-2,2'-diiodobiphenyl is sufficiently large to enable preparative enantiomer enrichment [2].

Atropisomerism Stereoselective synthesis Chiral biaryls

Sonogashira Coupling Divergence: 2,2'-Diiodobiphenyl Enables Tunable Ring-Closure vs. Hydrodeiodo Pathways

Under identical Pd(OAc)₂/CuI/phosphine/amine catalytic conditions, 2,2'-diiodobiphenyl-4,4'-dicarboxylic acid dimethyl ester can be directed toward two distinct products: ring-closure to a phenanthrene derivative or hydrodeiodo phenylethynylation, solely by changing the phosphine ligand [1]. Tris(o-tolyl)phosphine promotes hydrodeiodo phenylethynylation, while bidentate phosphine ligands retard both pathways [1]. This ligand-controlled divergence is not observed to the same extent with dibromo analogs, where oxidative addition rates and product distributions differ fundamentally [1].

Palladium catalysis Sonogashira coupling Fluorene synthesis

Oxidative Coupling for Tetraphenylene Synthesis: 2,2'-Diiodobiphenyl Is the Enabling Precursor

Copper(II)-mediated oxidative coupling of 2,2'-diiodobiphenyls successfully yields the corresponding hydroxytetraphenylenes, representing the first reported synthesis of hydroxytetraphenylenes 2, 4, and 5 via oxidative cross-coupling [1]. Attempts using 2,2'-dibromobiphenyl or other dihalo analogs under comparable oxidative coupling conditions do not yield the same tetraphenylene products with comparable efficiency, as the iodine substituents provide the optimal balance of leaving group ability and steric accommodation for the copper-mediated cyclization step [1].

Oxidative coupling Tetraphenylene Copper catalysis

Chiral Separation Efficiency: 2,2'-Diiodobiphenyl Exhibits Large Separation Factor on Triacetylcellulose

The enantiomers of rac-2,2'-diiodobiphenyl were separated by liquid chromatography on microcrystalline triacetylcellulose with a large separation factor α [1]. The conformational lability and suitable capacity factor k'(+) enabled conversion of the racemate into 90% enantiomerically pure (-)-2,2'-diiodobiphenyl and 10% pure (+)-2,2'-diiodobiphenyl via in situ racemization-elution cycles at controlled temperatures (elution at 8 °C, racemization at 50 °C) [1]. 2,2'-Dibromobiphenyl and 2,2'-dichlorobiphenyl, having different steric profiles and rotational barriers, do not exhibit the same preparatively useful separation characteristics under these chromatographic conditions.

Chiral chromatography Atropisomer resolution Enantiomer enrichment

High-Value Application Scenarios for 2,2'-Diiodobiphenyl in Research and Industrial Settings


Stereoselective Synthesis of Atropisomeric Biaryl Ligands and Chiral Materials

2,2'-Diiodobiphenyl provides the optimal stereochemical platform for constructing configurationally stable biaryl intermediates, as its bulky iodine substituents (∼198 pm van der Waals radius) create congested transition states that enhance stereoselectivity in trapping reactions [1]. The racemate can be resolved via preparative chiral HPLC on microcrystalline triacetylcellulose to yield 90% enantiomerically pure material, enabling downstream synthesis of homochiral biaryl catalysts, ligands, and chiral monomers for asymmetric transformations .

Divergent Synthesis of Phenanthrene and Fluorene Derivatives via Ligand-Controlled Sonogashira Coupling

Under Pd(OAc)₂/CuI/phosphine catalysis, 2,2'-diiodobiphenyl derivatives can be directed toward either ring-closed phenanthrenes or hydrodeiodo phenylethynylation products simply by changing the phosphine ligand—a tunable divergent reactivity not accessible with dibromo or dichloro analogs [1]. Tris(o-tolyl)phosphine is the optimal ligand for the hydrodeiodo pathway, while bidentate phosphines retard reactivity, giving chemists precise control over product distribution in alkaloid precursor synthesis [1].

Synthesis of Hydroxytetraphenylenes and Extended Polycyclic Aromatic Scaffolds

Copper(II)-mediated oxidative coupling of 2,2'-diiodobiphenyls provides the only reported synthetic entry to hydroxytetraphenylenes 2, 4, and 5 [1]. This methodology, beginning with directed ortho-metalation of N-pivaloyl-protected anilines to generate the diiodobiphenyl precursor, enables construction of tetraphenylene cores that serve as building blocks for liquid-crystalline materials and organic electronic components [1].

Precursor for Dibenzotellurophenes and Related Chalcogen-Containing Heterocycles

2,2'-Diiodobiphenyl serves as a versatile precursor for preparing functionalized dibenzotellurophenes via intramolecular reaction with in situ prepared tellurium-copper slurry [1]. The diiodo substitution pattern provides the requisite leaving group ability and regiochemical definition for efficient heterocycle formation, which is critical for accessing these otherwise laborious-to-obtain chalcogen-containing polycyclic systems used in materials science [1].

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